molecular formula C28H26N4O9 B2771496 2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene CAS No. 318272-81-0

2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene

Cat. No.: B2771496
CAS No.: 318272-81-0
M. Wt: 562.535
InChI Key: HHQLWHKWERDALQ-UHFFFAOYSA-N
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Description

2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene is a complex organic compound characterized by its multiple nitro groups and a fluorene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene typically involves multi-step organic reactions. The process may start with the nitration of fluorene to introduce nitro groups at specific positions. Subsequent steps could involve the introduction of the octyloxy-benzylidene moiety through condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling nitro compounds, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its biological activity and potential therapeutic applications, although specific details are limited.

Mechanism of Action

The mechanism of action for 2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene would depend on its specific application. In general, the compound’s effects could be mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups and aromatic structure may play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5,7-Tetranitro-9H-fluorene: Lacks the octyloxy-benzylidene moiety.

    9-(4-Octyloxy-benzylidene)-9H-fluorene: Lacks the nitro groups.

    2,4,5,7-Tetranitro-9-(4-methoxy-benzylidene)-9H-fluorene: Similar structure but with a methoxy group instead of an octyloxy group.

Uniqueness

2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene is unique due to the combination of multiple nitro groups and the octyloxy-benzylidene moiety, which may confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2,4,5,7-tetranitro-9-[(4-octoxyphenyl)methylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O9/c1-2-3-4-5-6-7-12-41-21-10-8-18(9-11-21)13-22-23-14-19(29(33)34)16-25(31(37)38)27(23)28-24(22)15-20(30(35)36)17-26(28)32(39)40/h8-11,13-17H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLWHKWERDALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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